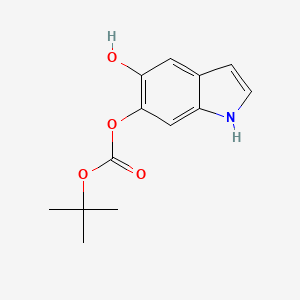
tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a tert-butyl carbonate group attached to the 5-hydroxy position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate typically involves the protection of the hydroxyl group on the indole ring. One common method is the reaction of 5-hydroxyindole with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the carbonate group.
Substitution: The tert-butyl carbonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of 5-hydroxyindole-6-carboxylic acid.
Reduction: Formation of 5-hydroxyindole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate involves its interaction with various molecular targets. The hydroxyl group on the indole ring can form hydrogen bonds with biological molecules, influencing their activity. The carbonate group can also undergo hydrolysis, releasing carbon dioxide and forming the corresponding alcohol, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (5-methoxy-1H-indol-4-yl) carbonate
- Tert-butyl (5-chloro-1H-indol-3-yl) carbonate
- Tert-butyl (5-fluoro-1H-indol-2-yl) carbonate
Uniqueness
Tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate is unique due to the presence of the hydroxyl group at the 5-position of the indole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
tert-butyl (5-hydroxy-1H-indol-6-yl) carbonate |
InChI |
InChI=1S/C13H15NO4/c1-13(2,3)18-12(16)17-11-7-9-8(4-5-14-9)6-10(11)15/h4-7,14-15H,1-3H3 |
Clé InChI |
AKODSHPTMDMNQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OC1=C(C=C2C=CNC2=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-Azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12938350.png)
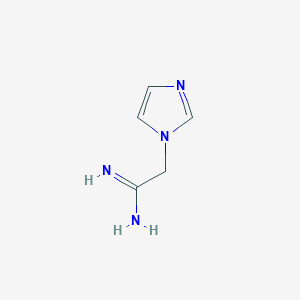

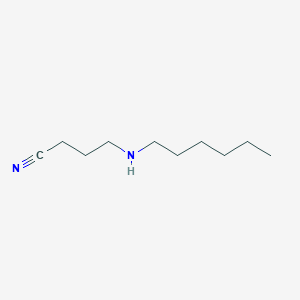
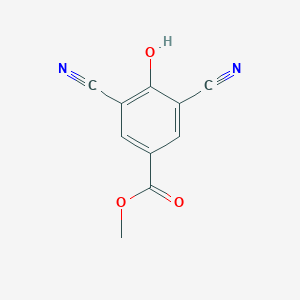
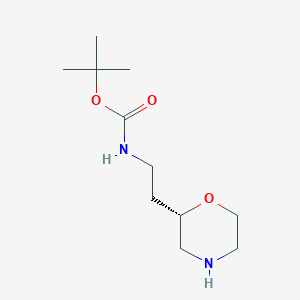
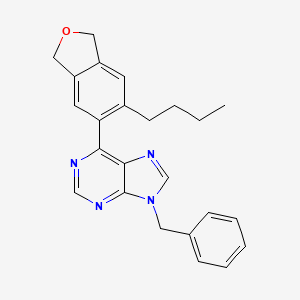
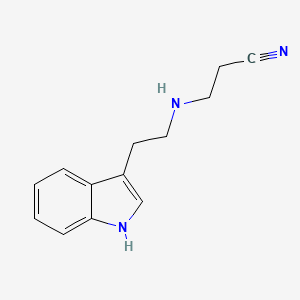
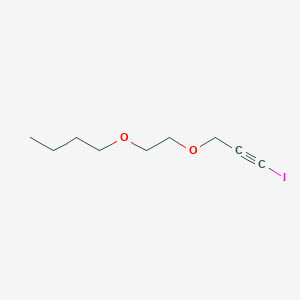
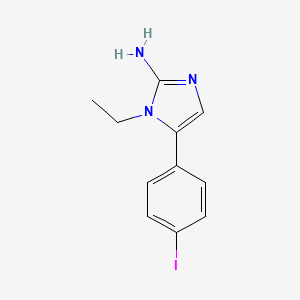
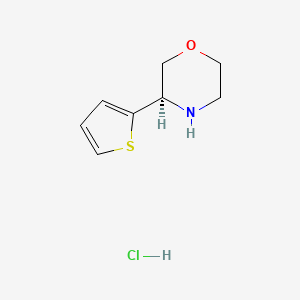
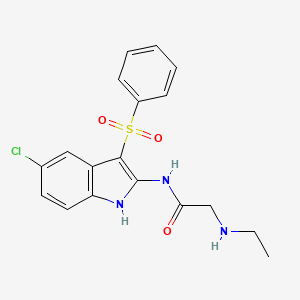
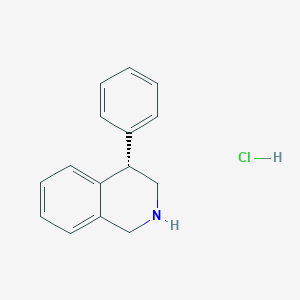
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
